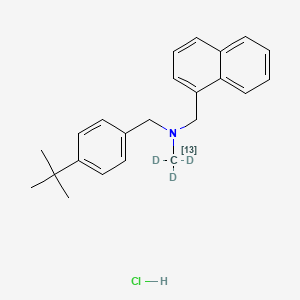

Butenafine-13C-d3 (hydrochloride)

Description

Overview of Butenafine (B35027) as a Benzylamine (B48309) Antifungal Agent and its Known Mechanism of Action as a Squalene (B77637) Epoxidase Inhibitor

Butenafine is a synthetic antifungal agent belonging to the benzylamine class, structurally related to allylamine (B125299) antifungals like terbinafine (B446) and naftifine. nih.govwikipedia.org It is used topically to treat a variety of fungal skin infections. wikipedia.orgdrugbank.com

The primary mechanism of action of butenafine involves the inhibition of the enzyme squalene epoxidase. nih.govdrugbank.compatsnap.com This enzyme plays a crucial role in the fungal biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govpatsnap.com Ergosterol is analogous to cholesterol in mammalian cell membranes, providing structural integrity and regulating fluidity. patsnap.com

By inhibiting squalene epoxidase, butenafine disrupts the conversion of squalene to 2,3-oxidosqualene, a key step in the ergosterol synthesis pathway. nih.govdrugbank.com This inhibition has a dual antifungal effect:

Depletion of Ergosterol: The lack of ergosterol compromises the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents. wikipedia.orgpatsnap.com

Accumulation of Squalene: The buildup of squalene within the fungal cell is toxic. wikipedia.orgpatsnap.com

This combined action makes butenafine a potent fungicidal agent, meaning it actively kills the fungal cells rather than just inhibiting their growth. wikipedia.org Butenafine exhibits broad-spectrum activity against a wide range of dermatophytes, as well as some yeasts and molds. patsnap.comnih.gov

Rationale for Deuterium (B1214612) and Carbon-13 Isotopic Labeling in Butenafine Research

The use of deuterium (d3) and carbon-13 (13C) labeling in butenafine to create Butenafine-13C-d3 (hydrochloride) is a strategic decision rooted in the principles of analytical chemistry and drug metabolism research.

The primary rationale for this specific labeling is to create a stable, non-radioactive internal standard for use in quantitative bioanalytical methods, such as LC-MS. anjiechem.com Internal standards are essential for correcting for variations that can occur during sample preparation and analysis, ensuring the accuracy and precision of the results. nih.gov

Here's a breakdown of the rationale:

Mass Difference: The incorporation of one carbon-13 atom and three deuterium atoms results in a molecule that is chemically identical to butenafine but has a higher molecular weight. This mass difference allows the labeled and unlabeled compounds to be distinguished by a mass spectrometer.

Co-elution: Because Butenafine-13C-d3 is structurally identical to butenafine, it behaves in the same way during chromatographic separation, meaning they will elute at the same time. nih.gov This co-elution is critical for an effective internal standard.

Stable Labeling: Carbon-13 is incorporated into the molecular backbone, making it highly resistant to loss during metabolic processes. chemicalsknowledgehub.com While deuterium can sometimes be exchanged, its placement in the molecule is chosen to minimize this possibility. chemicalsknowledgehub.com

Properties

Molecular Formula |

C23H28ClN |

|---|---|

Molecular Weight |

357.9 g/mol |

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-1,1,1-trideuterio-N-(naphthalen-1-ylmethyl)(113C)methanamine;hydrochloride |

InChI |

InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H/i4+1D3; |

InChI Key |

LJBSAUIFGPSHCN-FYEZMPCGSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(CC1=CC=C(C=C1)C(C)(C)C)CC2=CC=CC3=CC=CC=C32.Cl |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment of Butenafine 13c D3 Hydrochloride

Strategies for Site-Specific Carbon-13 and Deuterium (B1214612) Incorporation

The synthesis of Butenafine-13C-d3 (hydrochloride) necessitates a strategic approach to ensure the precise and efficient incorporation of the isotopic labels at the desired N-methyl position.

Chemical Synthesis Routes for N-Methyl-13C-d3 Labeling

The final step in the synthesis of Butenafine (B35027) is typically the N-alkylation of a secondary amine precursor, N-(4-tert-butylbenzyl)-1-naphthalenemethanamine, or the reductive amination of the corresponding primary amine. To introduce the N-methyl-13C-d3 group, a commercially available isotopically labeled reagent is required. A common and effective method is the use of iodomethane-13C-d3 ([¹³C]d₃I) as the methylating agent.

The reaction would proceed by reacting N-(4-tert-butylbenzyl)-1-naphthalenemethanamine with [¹³C]d₃I in the presence of a suitable base, such as potassium carbonate or triethylamine, in an appropriate organic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The base deprotonates the secondary amine, forming a nucleophilic anion that then attacks the electrophilic [¹³C]d₃-methyl carbon of the iodomethane, resulting in the formation of the desired tertiary amine, Butenafine-13C-d3.

Alternatively, a reductive amination approach could be employed. This would involve reacting N-(4-tert-butylbenzyl)-1-naphthalenemethanamine with paraformaldehyde-¹³C ([¹³C]O) and a reducing agent, where the deuterium is introduced via a deuterated reducing agent like sodium borodeuteride (NaBD₄) or sodium cyanoborodeuteride (NaBD₃CN). However, the use of [¹³C]d₃-labeled methylating agents is generally more direct for achieving the specific N-methyl-13C-d3 labeling.

Precursor Synthesis and Derivatization for Isotopic Labeling

The synthesis of the key precursor, N-(4-tert-butylbenzyl)-1-naphthalenemethanamine, can be achieved through several established routes. One common method involves the reductive amination of 1-naphthaldehyde (B104281) with 4-tert-butylbenzylamine. This reaction forms an intermediate imine (a Schiff base) which is then reduced in situ to the secondary amine. nih.gov

Another synthetic route involves the reaction of 1-chloromethylnaphthalene with N-methylformamide to produce N-methyl-N-(1-naphthylmethyl)formamide, which is then hydrolyzed to yield N-methyl-1-naphthalenemethanamine. google.com This secondary amine can then be alkylated with 4-tert-butylbenzyl chloride to form butenafine. For the synthesis of the isotopically labeled analog, this final alkylation step would not be suitable as it does not introduce the labeled methyl group. Therefore, the synthesis must be designed to generate the secondary amine precursor that can then be methylated with the isotopically labeled reagent.

A plausible synthetic pathway for the precursor is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | 1-Naphthaldehyde | 4-tert-Butylbenzylamine | Methanol, Acetic Acid | N-(4-tert-butylbenzyl)-1-naphthalen-1-ylmethanimine |

| 2 | N-(4-tert-butylbenzyl)-1-naphthalen-1-ylmethanimine | Sodium Borohydride | Methanol | N-(4-tert-butylbenzyl)-1-naphthalenemethanamine |

Purification Techniques for Isotope-Labeled Butenafine-13C-d3 (hydrochloride)

Following the synthesis, purification of Butenafine-13C-d3 is crucial to remove unreacted starting materials, byproducts, and any unlabeled butenafine. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the purification of pharmaceutical compounds and their isotopically labeled analogs. scispace.comnih.govresearchgate.net

A reversed-phase HPLC method would be suitable for this purpose. The crude product would be dissolved in a suitable solvent and injected onto a C18 column. A gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) would be employed to separate the components based on their polarity. scispace.comnih.govresearchgate.net The fraction containing the purified Butenafine-13C-d3 would be collected, and the solvent removed under reduced pressure.

Finally, to obtain the hydrochloride salt, the purified free base of Butenafine-13C-d3 would be dissolved in a suitable solvent, such as diethyl ether or ethyl acetate (B1210297), and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate of Butenafine-13C-d3 (hydrochloride) would then be collected by filtration and dried.

Advanced Characterization Techniques for Isotopic Purity and Regioselectivity

To confirm the successful synthesis, isotopic enrichment, and regioselectivity of Butenafine-13C-d3 (hydrochloride), a combination of advanced analytical techniques is employed.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Isotopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and isotopic analysis of labeled compounds. Both ¹H and ¹³C NMR would be utilized.

In the ¹H NMR spectrum, the signal corresponding to the N-methyl protons, which would be a singlet in unlabeled butenafine, will be absent for Butenafine-13C-d3. This absence provides strong evidence for the successful incorporation of deuterium at this position.

The ¹³C NMR spectrum is particularly informative. The resonance for the N-methyl carbon in unlabeled butenafine would appear as a single peak. In Butenafine-13C-d3, this signal will be significantly enhanced due to the ¹³C enrichment. Furthermore, the signal will appear as a multiplet (specifically, a septet due to coupling with the three deuterium atoms, following the 2nI+1 rule where n=3 and I=1 for deuterium), confirming the presence of the ¹³C-¹³D₃ moiety. The chemical shift of this carbon will also be slightly different from the unlabeled compound due to the isotope effect. docbrown.info

| Nucleus | Expected Observation for Butenafine-13C-d3 | Purpose |

| ¹H NMR | Absence of the N-methyl proton signal. | Confirms deuteration at the methyl group. |

| ¹³C NMR | Enhanced and split signal (septet) for the N-methyl carbon. | Confirms ¹³C enrichment and deuteration at the specific methyl carbon, verifying regioselectivity. |

High-Resolution Mass Spectrometry for Isotopic Abundance and Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound, making it ideal for validating the incorporation of isotopes. nih.gov

For Butenafine-13C-d3 (hydrochloride), HRMS analysis would be expected to show a molecular ion peak corresponding to the mass of the labeled compound. The mass of the protonated molecule [M+H]⁺ would be approximately 4 mass units higher than that of unlabeled butenafine due to the replacement of one ¹²C with ¹³C and three ¹H with ³D. The high resolution of the instrument allows for the differentiation between the isotopically labeled compound and any potential isobaric interferences.

By analyzing the isotopic distribution of the molecular ion peak, the isotopic abundance can be accurately determined. The relative intensities of the M, M+1, M+2, etc., peaks will differ significantly from the natural abundance pattern of the unlabeled compound, providing a quantitative measure of the isotopic enrichment.

| Analytical Technique | Parameter Measured | Expected Result for Butenafine-13C-d3 (hydrochloride) |

| HRMS | Exact Mass of [M+H]⁺ | ~357.9 g/mol (compared to ~353.9 g/mol for unlabeled) |

| HRMS | Isotopic Distribution | Pattern consistent with the incorporation of one ¹³C and three D atoms. |

Chromatographic Purity Assessment of Labeled Compound Batches

The assessment of the chemical and chromatographic purity of Butenafine-13C-d3 (hydrochloride) batches is crucial to ensure their quality and suitability for use as an internal standard. High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of butenafine hydrochloride and its labeled analogues. nih.govijprajournal.comjournaljpri.com

Reverse-phase HPLC methods are commonly developed and validated for this purpose. nih.govjournaljpri.com A typical method involves a C18 analytical column and a mobile phase consisting of a buffer, such as ammonium acetate, and an organic modifier like acetonitrile or methanol. nih.govresearchgate.net Detection is often performed using a UV detector at a wavelength where the compound exhibits significant absorbance, for instance, at 254 nm or 283 nm. nih.govnih.gov

The validation of these HPLC methods, in accordance with ICH guidelines, establishes their performance characteristics. journaljpri.com Key parameters that are evaluated include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For instance, a validated method for butenafine hydrochloride demonstrated linearity over a concentration range of 1-50 µg/ml with a high correlation coefficient (r² = 0.999). journaljpri.com The accuracy of such methods is often confirmed by recovery studies, with reported recoveries for butenafine hydrochloride being in the range of 99.26% to 101.98%. nih.gov The precision is assessed by the relative standard deviation (RSD) of replicate measurements, which is typically found to be low, indicating good reproducibility. nih.govjournaljpri.com

In addition to HPLC for chemical purity, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of isotopically labeled compounds like Butenafine-13C-d3. rsc.orgnih.gov GC-MS not only separates the labeled compound from potential impurities but also provides information about its isotopic composition and enrichment. rsc.org Specialized techniques such as Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry (IRM-GCMS) can be employed for highly precise measurements of isotope ratios (e.g., ¹³C/¹²C), which is vital for confirming the isotopic integrity of the labeled standard. scripps.edunih.gov

The following table summarizes typical parameters for the chromatographic purity assessment of butenafine hydrochloride using RP-HPLC:

| Parameter | Typical Value/Condition |

| Chromatographic Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer nih.govresearchgate.net |

| Flow Rate | 1.0 - 2.0 mL/min nih.govnih.gov |

| Detection Wavelength | 254 nm or 283 nm nih.govnih.gov |

| Retention Time | Approximately 4.70 minutes nih.govresearchgate.net |

| Linearity Range | 1 - 300 µg/mL nih.govjournaljpri.com |

| Accuracy (Recovery) | 99.26% - 101.98% nih.gov |

| Limit of Detection (LOD) | 0.18 µg/mL journaljpri.com |

| Limit of Quantification (LOQ) | 0.57 µg/mL journaljpri.com |

Advanced Analytical Chemistry Applications of Butenafine 13c D3 Hydrochloride

Role as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative analysis, especially in complex biological matrices, internal standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis. scispace.com Stable isotope-labeled (SIL) internal standards, such as Butenafine-13C-d3 (hydrochloride), are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest (in this case, Butenafine). researchgate.netnih.gov This similarity ensures that the internal standard and the analyte behave almost identically during the entire analytical process, leading to more accurate and precise quantification. researchgate.net

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Butenafine (B35027) Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs in biological samples due to its high sensitivity and selectivity. nih.govbohrium.com The development of a robust LC-MS/MS method for Butenafine quantification relies heavily on the use of a suitable internal standard.

Butenafine-13C-d3 (hydrochloride) is specifically designed for this purpose. In a typical LC-MS/MS workflow, a known amount of Butenafine-13C-d3 (hydrochloride) is added to the biological sample (e.g., plasma, urine) before any processing steps. researchgate.net The sample then undergoes extraction to isolate the analyte and the internal standard. Following extraction, the sample is injected into the LC-MS/MS system. The liquid chromatograph separates Butenafine and its labeled internal standard from other matrix components. The mass spectrometer then detects and quantifies both compounds.

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. Because the internal standard is added at a known concentration, the concentration of the analyte in the original sample can be accurately calculated. The use of a stable isotope-labeled internal standard like Butenafine-13C-d3 is particularly advantageous as it co-elutes with the unlabeled analyte, minimizing the impact of matrix effects on quantification. nih.gov

A study on the determination of butenafine hydrochloride in human plasma utilized an HPLC/MS/MS method, although it employed testosterone (B1683101) propionate (B1217596) as the internal standard. nih.gov The method was validated for specificity, linearity, precision, accuracy, and stability, achieving a lower limit of quantification (LLOQ) of 0.0182 ng/ml. nih.gov The use of Butenafine-13C-d3 would likely further enhance the accuracy and reliability of such an assay by more effectively compensating for matrix effects. researchgate.net

Table 1: Example LC-MS/MS Parameters for Butenafine Analysis

| Parameter | Setting |

| Chromatographic Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Spectrometry | Triple Quadrupole (QqQ) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Butenafine) | m/z 318.4 → 141.0 nih.gov |

| MRM Transition (Butenafine-13C-d3) | Predicted m/z 322.4 → 145.0 (Calculated based on labeling) |

This table presents hypothetical yet typical parameters. Actual parameters would need to be optimized for the specific instrument and application.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Butenafine Determination

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that can be used for the determination of Butenafine. Similar to LC-MS, the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. nih.gov In GC-MS analysis, derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte. researchgate.net

Principles and Practice of Isotope Dilution Mass Spectrometry (IDMS) in Butenafine Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements. researchgate.netosti.gov The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (the "spike"), such as Butenafine-13C-d3 (hydrochloride), to a sample containing the analyte of interest. osti.gov After allowing the spike and the analyte to equilibrate, the mixture is analyzed by mass spectrometry to measure the altered isotopic ratio. osti.gov

The concentration of the analyte in the original sample can then be calculated with high accuracy, as the measurement is based on the ratio of isotopes, which is less susceptible to variations in instrument response and matrix effects than absolute signal intensity. researchgate.netnist.gov IDMS is considered a primary ratio method, meaning it can provide results with low uncertainty, traceable to the International System of Units (SI). researchgate.net

The use of Butenafine-13C-d3 (hydrochloride) in an IDMS workflow for Butenafine analysis would involve the following key steps:

Accurate weighing of the sample and the Butenafine-13C-d3 spike.

Thorough mixing and homogenization to ensure isotopic equilibrium.

Sample preparation, which may include extraction and purification.

Mass spectrometric analysis to determine the isotope ratio of the mixture.

Calculation of the analyte concentration using the IDMS equation. nist.gov

Optimization of Sample Preparation and Extraction Protocols for Mass Spectrometric Analysis

The quality of mass spectrometric data is highly dependent on the purity of the sample. gbiosciences.com Therefore, optimizing sample preparation and extraction protocols is a critical step in the analytical workflow. The goal is to efficiently extract the analyte and internal standard from the sample matrix while minimizing the co-extraction of interfering substances. thermofisher.com

Common sample preparation techniques for biological matrices include:

Protein Precipitation: Often used for plasma or serum samples to remove proteins that can interfere with the analysis.

Liquid-Liquid Extraction (LLE): Separates the analyte from the matrix based on its solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples by selectively adsorbing the analyte onto a solid sorbent and then eluting it with a suitable solvent.

When developing a method for Butenafine analysis using Butenafine-13C-d3 as an internal standard, the chosen extraction method should provide high and reproducible recovery for both the analyte and the internal standard. The near-identical chemical properties of the stable isotope-labeled internal standard make it an excellent tool for monitoring and correcting for any losses during the extraction process. scispace.com For instance, a study on the analysis of steroid hormones in water employed a two-step solid-phase extraction protocol in an isotope dilution UPLC-MS/MS method. nih.gov

Matrix Effects and Interferences in Quantitative Analysis Using Labeled Internal Standards

Matrix effects are a significant challenge in quantitative bioanalysis, particularly with electrospray ionization (ESI) mass spectrometry. nih.gov These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate results. researchgate.net

The use of a stable isotope-labeled internal standard like Butenafine-13C-d3 is the most effective way to compensate for matrix effects. researchgate.net Because the labeled internal standard has nearly identical physicochemical properties and chromatographic retention time as the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized.

While deuterium (B1214612) (²H)-labeled standards are commonly used, ¹³C-labeled standards like Butenafine-13C-d3 are often preferred as they are less likely to exhibit chromatographic separation from the unlabeled analyte (isotopic effect) and can provide better correction for matrix effects. researchgate.netnih.gov

Method Validation Parameters for Butenafine-13C-d3 (hydrochloride) as an Internal Standard

For a bioanalytical method to be considered reliable, it must undergo a thorough validation process according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). fda.gov When using Butenafine-13C-d3 (hydrochloride) as an internal standard, the validation would include the following key parameters:

Table 2: Key Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov | No significant interference at the retention time of the analyte and internal standard. |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in the sample. researchgate.net | A calibration curve with a correlation coefficient (r²) of ≥ 0.99. |

| Accuracy | The closeness of the measured concentration to the true concentration. nih.gov | Within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov | Coefficient of variation (CV) or relative standard deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |

| Recovery | The extraction efficiency of an analytical process, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to unextracted standards that represent 100% recovery. | Should be consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. nih.gov | The CV of the internal standard-normalized matrix factor should be ≤ 15%. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.net | Signal-to-noise ratio ≥ 10; precision ≤ 20% CV; accuracy within ±20%. |

The use of Butenafine-13C-d3 as an internal standard is integral to successfully validating these parameters, as it helps to ensure the accuracy and reliability of the quantitative data generated.

Mechanistic and Metabolic Investigations Employing Isotopic Tracers

Metabolic Flux Analysis (MFA) in Fungal Systems Utilizing Butenafine-13C-d3 (hydrochloride)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov By using isotopically labeled substrates, MFA can provide a detailed map of how carbon and other elements are processed through various metabolic pathways.

The design of an MFA experiment is critical for obtaining meaningful data. nih.gov When investigating the effects of a drug like butenafine (B35027), the experiment must be designed to probe the specific pathways of interest.

Tracer Selection: In a typical MFA experiment, a primary carbon source, such as glucose, is replaced with a 13C-labeled version (e.g., [1,2-13C2]glucose or [U-13C6]glucose). nih.govnih.gov As the labeled glucose is metabolized, the 13C atoms are incorporated into various downstream metabolites.

Introducing Butenafine-13C-d3 (hydrochloride): In this experimental setup, Butenafine-13C-d3 (hydrochloride) serves a dual purpose. Firstly, as the inhibitor of ergosterol (B1671047) biosynthesis, it perturbs the metabolic network. Secondly, as a labeled compound, its own uptake and metabolic fate can be tracked.

Experimental Setup: Fungal cultures are grown in a defined medium containing the 13C-labeled carbon source. A subset of these cultures is then treated with Butenafine-13C-d3 (hydrochloride). Samples are collected over time, and the isotopic labeling patterns of key metabolites, particularly amino acids and sterol precursors, are analyzed by MS or NMR.

The data generated from MFA experiments are complex and require sophisticated computational tools for interpretation.

Metabolic Model: A stoichiometric model of the fungal metabolic network is constructed. This model includes all known biochemical reactions and pathways.

Flux Calculation: The isotopic labeling data are fed into algorithms that solve a system of algebraic equations to estimate the flux, or rate, of each reaction in the model. researchgate.netresearchgate.net

Interpreting the Results: By comparing the metabolic flux maps of butenafine-treated and untreated cells, researchers can identify how the inhibition of ergosterol biosynthesis impacts other areas of metabolism. For example, the accumulation of squalene (B77637) may lead to feedback inhibition of earlier steps in the mevalonate (B85504) pathway or a redirection of carbon flux towards other pathways. The presence of the isotopic labels on butenafine itself can help to trace any potential off-target effects or metabolic processing of the drug.

Investigation of Butenafine Degradation Pathways Using Labeled Analogues

Understanding how a drug is metabolized and degraded is crucial for a complete picture of its pharmacological profile. The use of labeled analogues like Butenafine-13C-d3 (hydrochloride) is instrumental in these investigations.

Identifying Metabolites: When fungal cells or in vitro systems are incubated with Butenafine-13C-d3 (hydrochloride), any degradation products will also carry the isotopic label. This makes them readily identifiable by mass spectrometry, even at very low concentrations, against a complex biological background.

Elucidating Degradation Mechanisms: By analyzing the mass spectra of the labeled metabolites, the chemical transformations that butenafine undergoes can be deduced. For example, a shift in mass corresponding to the addition of an oxygen atom would suggest an oxidation reaction. The stable isotope label provides a clear signature to follow the core structure of the butenafine molecule through various metabolic reactions.

Significance: While butenafine is generally considered stable, understanding any potential degradation pathways is important. For instance, the synthesis and evaluation of butenafine analogues have been a subject of research to explore compounds with potentially improved activity or different metabolic profiles. nih.govjournalajacr.com Labeled analogues are a key tool in these comparative studies.

Deuterium (B1214612) Isotope Effects on Biochemical Reactions and Enzyme Kinetics Relevant to Butenafine Metabolism

The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) at specific positions within a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. koreascience.kr Cleavage of a C-H bond is a common and often rate-limiting step in the oxidative metabolism of drugs by cytochrome P450 (P450) enzymes. nih.gov Consequently, the introduction of deuterium at a site of metabolic attack can slow down the rate of reaction, leading to changes in the pharmacokinetic profile of the compound. nih.gov

Butenafine, a benzylamine (B48309) antifungal agent, undergoes metabolism in the liver primarily through two pathways: hydroxylation at the terminal t-butyl side-chain and N-dealkylation. nih.govnih.gov Both of these reactions are typically mediated by cytochrome P450 enzymes. The investigation of deuterium isotope effects on these metabolic pathways can provide valuable insights into the reaction mechanisms and the potential for developing more metabolically stable analogs.

The primary metabolic route for butenafine is the hydroxylation of one of the methyl groups on the t-butyl moiety. nih.govnih.gov This reaction involves the abstraction of a hydrogen atom by the activated oxygen species of the P450 enzyme. The substitution of hydrogen with deuterium in the t-butyl group, as in a hypothetical deuterated butenafine analog, would be expected to exhibit a significant primary kinetic isotope effect. This is because the C-D bond is stronger and requires more energy to break than the C-H bond, thus slowing down the rate of hydroxylation.

Another metabolic pathway for butenafine is N-dealkylation, which involves the removal of the methyl group attached to the nitrogen atom. nih.gov This process is also often initiated by P450-mediated oxidation of the methyl group. Deuteration of this N-methyl group would likely result in a KIE, reducing the rate of N-dealkylation. The magnitude of the KIE provides evidence for the extent to which C-H bond cleavage is a rate-determining step in the specific metabolic reaction. nih.gov

While specific experimental data on the enzyme kinetics of "Butenafine-13C-d3 (hydrochloride)" are not available in the public domain, the principles of KIE allow for a theoretical exploration of its effects. The following tables present illustrative data to demonstrate the expected impact of deuteration on the kinetic parameters of butenafine metabolism. It is important to note that these are hypothetical values intended to exemplify the concept of the kinetic isotope effect.

Illustrative Data Tables

The following interactive table showcases the hypothetical kinetic parameters for the primary metabolic pathway of butenafine, hydroxylation, comparing the non-deuterated compound with a conceptually deuterated analog (e.g., Butenafine-d9, where the t-butyl group is fully deuterated).

Table 1: Hypothetical Enzyme Kinetic Parameters for Butenafine Hydroxylation

| Compound | Apparent K_m (μM) | Apparent V_max (pmol/min/mg protein) | Intrinsic Clearance (CL_int) (μL/min/mg protein) | Kinetic Isotope Effect (KIE) on V_max |

| Butenafine | 10 | 500 | 50 | - |

| Butenafine-d9 (Hypothetical) | 10 | 250 | 25 | 2.0 |

K_m: Michaelis constant, representing the substrate concentration at half the maximum velocity of the reaction. V_max: Maximum velocity of the reaction. CL_int: Intrinsic clearance, calculated as V_max / K_m. KIE on V_max is calculated as V_max (Butenafine) / V_max (Butenafine-d9).

This table illustrates that while the binding affinity (K_m) may not be significantly affected by deuteration, the maximum rate of metabolism (V_max) is expected to decrease. This leads to a lower intrinsic clearance (CL_int) for the deuterated compound, indicating slower metabolism. The KIE on V_max of 2.0 suggests that the rate of hydroxylation is halved for the deuterated analog in this hypothetical scenario.

Similarly, the following table presents hypothetical kinetic data for the N-dealkylation of butenafine compared to an analog deuterated at the N-methyl position (Butenafine-d3).

Table 2: Hypothetical Enzyme Kinetic Parameters for Butenafine N-Dealkylation

| Compound | Apparent K_m (μM) | Apparent V_max (pmol/min/mg protein) | Intrinsic Clearance (CL_int) (μL/min/mg protein) | Kinetic Isotope Effect (KIE) on V_max |

| Butenafine | 25 | 150 | 6 | - |

| Butenafine-d3 (Hypothetical) | 25 | 75 | 3 | 2.0 |

These illustrative data demonstrate that deuteration at the site of metabolic attack can significantly impact the kinetics of butenafine's enzymatic conversion. Such modifications are a key strategy in drug design to enhance metabolic stability, potentially leading to improved pharmacokinetic properties. koreascience.kr Further empirical studies with "Butenafine-13C-d3 (hydrochloride)" would be necessary to determine the actual kinetic parameters and the precise magnitude of the deuterium isotope effect on its metabolism.

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data with Isotopic Tracing for Systems-Level Understanding of Antifungal Action

A systems-level comprehension of how antifungal agents like butenafine (B35027) work requires a holistic view of the fungal cell's response. The integration of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.govnih.gov By combining these large-scale molecular analyses, researchers can build a comprehensive picture of the cellular processes affected by a drug. nih.gov For instance, a multi-omic investigation of the fungus Streptomyces helped to link its antifungal activity to specific biosynthetic gene clusters and secreted metabolites. nih.gov

Isotopic tracing, using compounds such as Butenafine-13C-d3, adds a dynamic layer to these studies. Isotope tracers allow for the tracking of labeled atoms through various metabolic pathways. nih.govresearchgate.net This technique can reveal how a substrate is utilized within the cell's metabolic network and can help quantify metabolic fluxes, providing insights that are not achievable with conventional label-free analyses. nih.govnih.gov

In the context of butenafine, which inhibits the enzyme squalene (B77637) epoxidase and disrupts ergosterol (B1671047) biosynthesis, this integrated approach could be particularly revealing. By treating fungi with Butenafine-13C-d3 and a labeled essential nutrient like ¹³C-glucose, researchers could:

Trace the flow of carbon through the ergosterol pathway and precisely quantify the metabolic bottleneck caused by butenafine.

Use proteomic analysis to identify changes in the expression of proteins related to the ergosterol pathway and other compensatory pathways.

Employ metabolomics to uncover the accumulation of specific precursors and the depletion of downstream products, providing a detailed metabolic signature of drug action.

This combined strategy moves beyond a single target to a network-level understanding, potentially uncovering new mechanisms of action, identifying biomarkers of susceptibility, and revealing novel targets for combination therapies.

| Omics Technology | Application in Antifungal Research | Potential Integration with Isotopic Tracing |

| Genomics | Identifies genes and biosynthetic gene clusters related to fungal metabolism and drug resistance. researchgate.net | Correlate genomic variations with differences in metabolic flux as revealed by isotopic tracers. |

| Transcriptomics | Measures changes in gene expression in response to antifungal treatment, revealing regulatory networks. nih.gov | Link upregulated or downregulated genes to specific metabolic pathway activities tracked with labeled compounds. |

| Proteomics | Quantifies changes in protein levels, identifying enzymes and structural proteins affected by the drug. nih.gov | Observe the direct impact on protein expression within pathways where labeled metabolites are being traced. |

| Metabolomics | Profiles the complete set of small-molecule metabolites, providing a snapshot of the cell's physiological state. nih.gov | Track the transformation of isotopically labeled precursors into a wide array of downstream metabolites. |

Development of Novel Isotope-Labeled Analogues of Butenafine for Targeted Research Applications

While Butenafine-13C-d3 is a valuable tool, the synthesis of novel, strategically labeled analogues of butenafine could answer more specific and nuanced research questions. The placement of stable isotopes like carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N) at different positions within the butenafine molecule can provide deeper insights into its metabolic fate and mechanism. researchgate.net

For example, a 2018 study detailed an efficient synthetic route for preparing butenafine and 17 of its analogues. nih.govresearchgate.net This same synthetic flexibility could be applied to create isotopically labeled versions.

Potential applications for novel labeled analogues include:

Metabolite Identification: By incorporating a stable isotope label into a part of the molecule that is metabolically stable, researchers can more easily track and identify metabolites in complex biological samples using mass spectrometry. chemicalsknowledgehub.com The isotopic signature acts as a clear marker to distinguish drug-related compounds from endogenous molecules.

Mechanism of Action Studies: Labeling the specific chemical groups involved in the interaction with squalene epoxidase could help to elucidate the binding mechanism in greater detail.

Probing Metabolic Instability: Placing labels on parts of the molecule suspected to be metabolically labile can help to quickly identify and characterize metabolic "soft spots." chemicalsknowledgehub.com This information is invaluable for designing new analogues with improved stability and pharmacokinetic profiles.

The synthesis of such analogues, while complex, would provide highly specialized tools to advance our understanding of butenafine's biochemistry and to guide the development of next-generation antifungal agents.

Expanding Applications of Stable Isotope Standards in Early-Stage Pre-Clinical Drug Discovery

Stable isotope-labeled compounds like Butenafine-13C-d3 are indispensable in modern drug discovery and development, particularly in the pre-clinical phase. metsol.comnih.gov Their primary role is as internal standards for quantitative bioanalysis using mass spectrometry. nih.gov Because a stable isotope-labeled drug is nearly identical to the unlabeled drug in its chemical and physical properties, it serves as the perfect standard for accurately measuring the concentration of the drug in complex biological matrices like plasma and tissue. nih.govnih.gov

The applications for these standards in early-stage research are expanding:

ADME Studies: Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to understanding how a drug behaves in an organism. chemicalsknowledgehub.com Labeled compounds are crucial for tracing the drug's journey through the body, identifying metabolites, and determining excretion pathways. chemicalsknowledgehub.commetsol.com

Bioavailability Studies: Co-administering an intravenous dose of a labeled drug with an oral dose of the unlabeled drug allows for the precise determination of absolute bioavailability, a critical parameter in drug development. nih.gov

Microdosing: This approach involves administering a very small, non-pharmacologically active dose of a labeled drug to humans to investigate its pharmacokinetic profile early in the development process. metsol.com This provides valuable human data while minimizing risk to subjects. metsol.com

Drug-Drug Interaction Studies: Labeled compounds can be used to study how co-administered drugs affect each other's metabolism, a key consideration for patient safety. researchgate.net

The use of Butenafine-13C-d3 in these applications ensures the generation of high-quality, reliable data that is essential for making informed decisions in the progression of a drug candidate from the laboratory to the clinic.

Advancements in Mass Spectrometry Techniques for Enhanced Analysis of Isotope-Labeled Compounds

The utility of isotope-labeled compounds is intrinsically linked to the analytical techniques used to detect them. Continuous advancements in mass spectrometry (MS) are enhancing the sensitivity, resolution, and scope of what can be achieved with tracers like Butenafine-13C-d3. rsc.orgscispace.com

Key advancements include:

High-Resolution Mass Spectrometry (HRMS): Instruments like Fourier transform and Orbitrap mass spectrometers provide extremely high mass accuracy and resolution. nih.gov This allows for the confident determination of elemental compositions and the ability to resolve labeled compounds from other molecules with very similar masses in a complex sample. nih.govwiley.com

Tandem Mass Spectrometry (MS/MS): This technique allows for the structural elucidation of metabolites. After initial analysis, a specific ion (like a suspected metabolite of butenafine) is selected, fragmented, and the resulting fragments are analyzed. This provides a structural fingerprint that can be used for identification.

Imaging Mass Spectrometry: Techniques like DESI (Desorption Electrospray Ionization) and MALDI (Matrix-Assisted Laser Desorption/Ionization) allow for the visualization of the distribution of drugs and their metabolites directly in tissue sections. Using a labeled compound like Butenafine-13C-d3 with imaging MS could provide a detailed map of where the drug accumulates in infected tissue, offering critical insights into its efficacy and potential for off-target effects.

These evolving MS technologies, when paired with strategically designed isotope-labeled compounds, create a powerful analytical toolbox for modern pharmaceutical research, enabling more detailed and accurate investigations than ever before. chromatographyonline.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the isotopic purity and structural integrity of Butenafine-<sup>13</sup>C-d3 (hydrochloride)?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>13</sup>C and <sup>2</sup>H NMR) to confirm isotopic labeling and structural fidelity. Pair this with high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic enrichment. For quantification, employ reverse-phase HPLC with UV detection, as demonstrated in studies on deuterated pharmaceuticals like pyridoxine hydrochloride . Ensure calibration standards are prepared using certified reference materials to minimize systematic errors.

Q. How should researchers handle and store Butenafine-<sup>13</sup>C-d3 (hydrochloride) to maintain stability during experiments?

- Methodological Answer : Store the compound in a desiccator at –20°C under inert gas (e.g., argon) to prevent isotopic exchange and hydrolysis. Prior to use, confirm stability via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Degradation studies under varying pH and temperature conditions (e.g., 25–40°C) are critical for establishing shelf-life .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic fate of Butenafine-<sup>13</sup>C-d3 (hydrochloride) in in vitro models?

- Methodological Answer : Use hepatic microsomal assays (e.g., human liver microsomes) with isotopically labeled substrates to track metabolic pathways. Combine LC-MS/MS with stable isotope tracing to identify metabolites. Include negative controls (unlabeled butenafine) to distinguish isotopic effects from background noise. For validation, compare results against computational models (e.g., in silico metabolite prediction tools) .

Q. How can researchers resolve contradictions in pharmacokinetic data for deuterated vs. non-deuterated butenafine analogs?

- Methodological Answer : Perform head-to-head comparative studies using matched experimental conditions (e.g., dosing, species, and analytical methods). Apply statistical tools like Bland-Altman analysis to assess systematic biases. Investigate isotopic effects on cytochrome P450 binding via molecular docking simulations, as deuterium can alter reaction kinetics .

Q. What strategies are recommended for optimizing synthetic routes to Butenafine-<sup>13</sup>C-d3 (hydrochloride) with minimal isotopic dilution?

- Methodological Answer : Use labeled precursors (e.g., <sup>13</sup>C-enriched benzyl chloride) in early synthetic steps to minimize isotopic loss. Monitor reaction intermediates via isotope ratio mass spectrometry (IRMS). For hydrochloride salt formation, employ solvent-free crystallization to avoid isotopic exchange, as validated in deuterated amine syntheses .

Methodological and Data Analysis Questions

Q. How should researchers validate the specificity of assays for Butenafine-<sup>13</sup>C-d3 (hydrochloride) in complex biological matrices?

- Methodological Answer : Use matrix-matched calibration curves (e.g., spiked plasma or tissue homogenates) to account for ion suppression/enhancement in LC-MS. Include deuterated internal standards (e.g., Butenafine-d7) to correct for variability. Cross-validate with orthogonal techniques like immunoaffinity extraction, as applied in clonidine hydrochloride studies .

Q. What statistical approaches are suitable for analyzing dose-response relationships in Butenafine-<sup>13</sup>C-d3 (hydrochloride) efficacy studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Use bootstrap resampling to assess confidence intervals for small sample sizes. For in vivo data, mixed-effects models can account for inter-individual variability, as shown in metformin hydrogel studies .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when replicating studies involving Butenafine-<sup>13</sup>C-d3 (hydrochloride)?

- Methodological Answer : Document all synthetic and analytical procedures using FAIR (Findable, Accessible, Interoperable, Reusable) principles. Share raw spectral data (NMR, MS) in public repositories like Zenodo. Adhere to protocols for deuterated compound handling, including safety measures for inhalation and dermal exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.